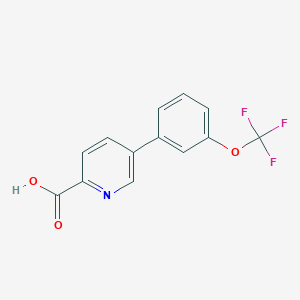
5-(3-Trifluoromethoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Trifluoromethoxyphenyl)picolinic acid, 95% (5-TFMPA) is a heterocyclic compound with the molecular formula C7H5F3NO2 and a molar mass of 197.11 g/mol. It is a white, odorless, crystalline solid with a melting point of approximately 145°C. 5-TFMPA has been studied for its potential applications in chemical synthesis, scientific research, and drug development.
Scientific Research Applications
5-(3-Trifluoromethoxyphenyl)picolinic acid, 95% has numerous applications in scientific research. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme phospholipase A2, which is involved in inflammatory processes. 5-(3-Trifluoromethoxyphenyl)picolinic acid, 95% has also been used as a reagent in the synthesis of other heterocyclic compounds, such as 5-chloro-2-methoxy-3-trifluoromethylpyridine, which has potential applications in the treatment of cancer.
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethoxyphenyl)picolinic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of fatty acids in the body. Inhibition of this enzyme can lead to decreased inflammation, which has been shown to have beneficial effects in certain medical conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Trifluoromethoxyphenyl)picolinic acid, 95% are not fully understood. However, the compound has been shown to have anti-inflammatory effects in animal studies. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Trifluoromethoxyphenyl)picolinic acid, 95% in laboratory experiments include its high purity (95%) and its ability to be synthesized in a two-step process. The compound is also relatively stable and can be stored for long periods of time without degradation. However, the compound is not soluble in water and must be dissolved in an organic solvent before use.
Future Directions
There are numerous potential future directions for 5-(3-Trifluoromethoxyphenyl)picolinic acid, 95%. The compound could be further studied for its potential anti-inflammatory effects, as well as its ability to inhibit the enzyme phospholipase A2. In addition, it could be used in the synthesis of other heterocyclic compounds with potential therapeutic applications. It could also be used to synthesize inhibitors of other enzymes involved in inflammatory processes, such as cyclooxygenase-2. Finally, 5-(3-Trifluoromethoxyphenyl)picolinic acid, 95% could be used in the synthesis of compounds with potential applications in the treatment of cancer.
Synthesis Methods
5-(3-Trifluoromethoxyphenyl)picolinic acid, 95% can be synthesized through a two-step process involving the reaction of 3-trifluoromethoxyphenylmagnesium bromide and picolinic acid. In the first step, the Grignard reagent 3-trifluoromethoxyphenylmagnesium bromide is formed by reacting 3-trifluoromethoxybenzene with magnesium and bromine in anhydrous ether. In the second step, the Grignard reagent is reacted with picolinic acid in anhydrous ether to form 5-(3-Trifluoromethoxyphenyl)picolinic acid, 95%. This synthesis method is highly efficient and yields a 95% pure product.
properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUNWFXYQORNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681374 |
Source


|
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261855-99-5 |
Source


|
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














